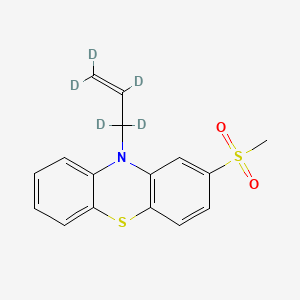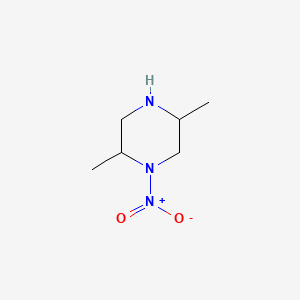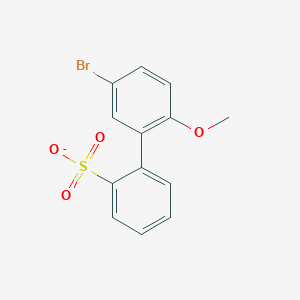![molecular formula C36H28F12S3Sb2 B13828550 [4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate): is an organic antimony compound known for its unique properties and applications. It is a white or pale yellow solid, insoluble in water but soluble in organic solvents . This compound is often used as a catalyst in organic synthesis and has significant roles in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves the reaction of 4-diphenylthiophenol with hexafluoroantimonic acid . The reaction conditions can be adjusted based on experimental requirements, but generally, it involves mixing the reactants under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential therapeutic uses .
Industry: Industrially, this compound is used in the production of advanced materials, including nanocomposites for solar cells . Its role as a catalyst in various chemical processes also makes it valuable in manufacturing .
Wirkmechanismus
The mechanism by which Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate
- Triarylsulfonium hexafluoroantimonate salts
Uniqueness: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is unique due to its specific structure, which imparts distinct catalytic properties and solubility characteristics . Compared to similar compounds, it offers enhanced stability and reactivity under various conditions .
Eigenschaften
Molekularformel |
C36H28F12S3Sb2 |
|---|---|
Molekulargewicht |
1028.3 g/mol |
IUPAC-Name |
[3-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-15-31(16-6-1)38(32-17-7-2-8-18-32)35-26-24-29(25-27-35)37-30-14-13-23-36(28-30)39(33-19-9-3-10-20-33)34-21-11-4-12-22-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |
InChI-Schlüssel |
OWMDSNDVGUSGGA-UHFFFAOYSA-B |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC(=CC=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
